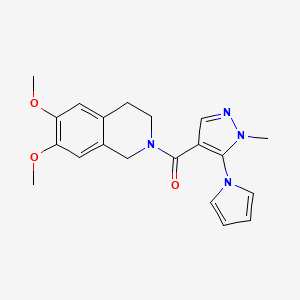

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Descripción

Propiedades

IUPAC Name |

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-22-19(23-7-4-5-8-23)16(12-21-22)20(25)24-9-6-14-10-17(26-2)18(27-3)11-15(14)13-24/h4-5,7-8,10-12H,6,9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSPCKYSIQRIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of methoxy groups: Methoxylation can be performed using methanol and a strong acid or base.

Synthesis of the pyrazole ring: This can be done through the reaction of a hydrazine derivative with a 1,3-diketone.

Formation of the pyrrole ring: Pyrrole synthesis can be achieved via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Coupling reactions: The final step involves coupling the different moieties using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydroisoquinoline moieties.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone exhibit a range of biological activities:

Anticancer Properties

Studies have shown that isoquinoline derivatives possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| Compound A | Breast Cancer | Inhibition of cell cycle progression |

| Compound B | Lung Cancer | Induction of apoptosis via mitochondrial pathway |

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal properties against several pathogens. Research has indicated that modifications to the isoquinoline structure can enhance its efficacy against resistant strains.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of similar compounds in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may exert their effects through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Case Studies

Several studies have documented the applications and efficacy of related compounds:

Case Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer effects of a related isoquinoline derivative on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a series of isoquinoline derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to increased potency against resistant strains, suggesting potential for development into new antibiotics .

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between the target compound and analogous molecules:

Table 1: Structural and Functional Comparison

| Compound Name/Structure | Key Structural Features | Substituents | Biological Activities | References |

|---|---|---|---|---|

| (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone | Dihydroisoquinoline + pyrazole-pyrrole hybrid | 6,7-Dimethoxy, 1-methyl, 5-(pyrrol-1-yl) | Potential anticancer, neuroprotective | |

| (1-Methyl-4-nitro-1H-pyrazol-5-yl)(1-pyrrolidinyl)methanone | Pyrazole + pyrrolidine | Nitro, pyrrolidinyl | Antimicrobial, enzyme inhibition | |

| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(6,7-dimethoxyisoquinolin-2-yl)ethanone | Pyrazole + isoquinoline | 4-Chlorophenyl, methyl, 6,7-dimethoxy | Anticancer (specific to kinase inhibition) | |

| (3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone | Dihydroisoquinoline + spirocyclic azetidine | Spirocyclic azetidine | Antimicrobial, neuroprotective | |

| (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxyisoquinolin-2-yl)methanone | Piperidine + chloropyridazine + isoquinoline | 6-Chloropyridazine, 6,7-dimethoxy | Neuroprotective, antimicrobial |

Key Observations:

Structural Uniqueness: The target compound’s pyrrole-substituted pyrazole distinguishes it from analogs with nitro () or chlorophenyl groups (). Pyrrole’s aromaticity and hydrogen-bonding capacity may enhance target selectivity compared to electron-withdrawing nitro groups . The 6,7-dimethoxy substitution on the dihydroisoquinoline moiety is shared with other anticancer candidates (), but its combination with a pyrazole-pyrrole system is novel .

Biological Activity Trends: Anticancer Potential: The dihydroisoquinoline core in the target compound and ’s derivative is linked to kinase inhibition and apoptosis induction, while spirocyclic () and piperidine-chloropyridazine () analogs show broader antimicrobial effects. Neuroprotective Effects: Dihydroisoquinoline derivatives () often exhibit neuroprotection via acetylcholine esterase inhibition, but the target’s pyrrole group may modulate additional pathways .

Synthesis and Stability :

- Compared to nitro- or chlorophenyl-substituted analogs (), the target’s methoxy and pyrrole groups likely require milder reaction conditions (e.g., avoiding strong acids for nitration) .

- The methoxy groups enhance solubility in polar solvents, whereas nitro substituents () increase lipophilicity and metabolic stability .

Mechanistic Divergence :

- The pyrrole-pyrazole system may interact with heme-containing enzymes (e.g., cytochrome P450), unlike spirocyclic () or piperidine-based () compounds, which target ion channels or G-protein-coupled receptors .

Actividad Biológica

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

- Molecular Formula : C23H25N3O4

- Molecular Weight : 439.5 g/mol

- IUPAC Name : (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

- CAS Number : 1286700-19-3

Research indicates that this compound may exert its biological effects through several mechanisms:

- COX Inhibition : Preliminary studies suggest that derivatives of isoquinoline compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The compound showed promising results in inhibiting COX-II activity with an IC50 value indicating significant potency compared to standard drugs like Celecoxib .

- Sigma Receptor Interaction : Some studies have highlighted the role of sigma receptors in mediating pain and inflammation. The compound's structural analogs have been shown to selectively bind to sigma receptors, which may contribute to their analgesic effects .

- Antioxidant Activity : The presence of methoxy groups in the structure can enhance antioxidant properties, potentially reducing oxidative stress in biological systems .

Anti-inflammatory Effects

In vivo studies have demonstrated that the compound exhibits significant anti-inflammatory activity. For instance:

- Case Study : A study involving animal models showed that administration of the compound resulted in a reduction in inflammatory markers and pain response comparable to established anti-inflammatory drugs .

Analgesic Properties

The analgesic properties of this compound were evaluated through various pain models:

- Experimental Pain Models : In rodent models, the compound effectively reduced pain responses induced by formalin and carrageenan injections, suggesting a dual mechanism involving both central and peripheral pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What quality control measures ensure batch-to-batch consistency?

Q. How to design stability studies for long-term storage?

- Use ICH guidelines:

- Accelerated stability testing (40°C/75% RH for 6 months) .

- LC-MS/MS to detect degradation products (e.g., oxidation of pyrrole rings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.